molecular formula C23H30N2O4 B14673091 1-(4-{2-Hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}phenyl)propan-1-one CAS No. 36115-84-1

1-(4-{2-Hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}phenyl)propan-1-one

Cat. No.: B14673091
CAS No.: 36115-84-1
M. Wt: 398.5 g/mol
InChI Key: IRQWXYVDVWWVGM-UHFFFAOYSA-N
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Description

1-(4-{2-Hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}phenyl)propan-1-one is a complex organic compound with a unique structure that includes a piperazine ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{2-Hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}phenyl)propan-1-one can be achieved through a multi-step process. One common method involves the reaction of 2-methoxyphenyl propionate with aluminum chloride in nitrobenzene, followed by further reactions to introduce the piperazine ring and other functional groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-{2-Hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}phenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-{2-Hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}phenyl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-{2-Hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}phenyl)propan-1-one involves its interaction with molecular targets such as receptors or enzymes. For example, as an α1a-adrenceptor antagonist, it binds to these receptors and inhibits their activity, leading to therapeutic effects in conditions like benign prostatic hyperplasia .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-{2-Hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}phenyl)propan-1-one is unique due to the presence of both the piperazine ring and the methoxyphenyl group, which confer specific chemical and biological properties not found in simpler analogs.

Properties

CAS No.

36115-84-1

Molecular Formula

C23H30N2O4

Molecular Weight

398.5 g/mol

IUPAC Name

1-[4-[2-hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]propan-1-one

InChI

InChI=1S/C23H30N2O4/c1-3-23(27)18-7-9-21(10-8-18)29-17-20(26)16-24-11-13-25(14-12-24)19-5-4-6-22(15-19)28-2/h4-10,15,20,26H,3,11-14,16-17H2,1-2H3

InChI Key

IRQWXYVDVWWVGM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC(=CC=C3)OC)O

Origin of Product

United States

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